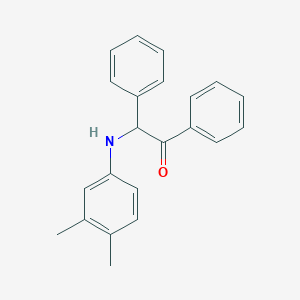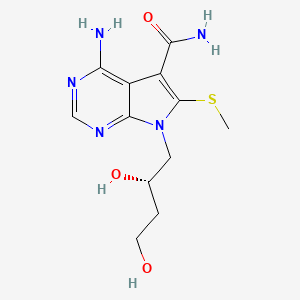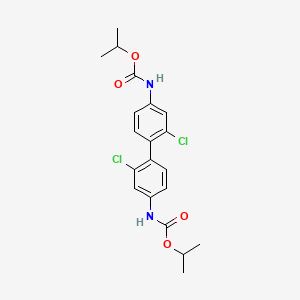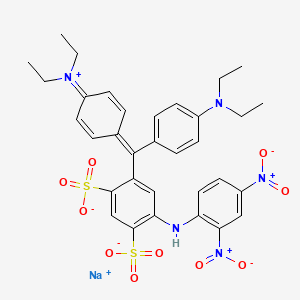
C.I. Acid Green 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Green 8 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon. The compound is known for its vibrant green color and is widely used in various industrial applications, including textiles, leather, and paper.
Preparation Methods
The synthesis of C.I. Acid Green 8 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired dye. Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors, followed by purification steps to isolate the dye.
Chemical Reactions Analysis
C.I. Acid Green 8 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Acid Green 8 has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, in the leather industry for coloring leather products, and in the paper industry for adding color to paper products.
Mechanism of Action
The mechanism of action of C.I. Acid Green 8 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, which can be utilized in various applications, such as staining and diagnostics.
Comparison with Similar Compounds
C.I. Acid Green 8 can be compared with other similar compounds, such as:
C.I. Acid Green 16: Another acid dye with similar applications but different molecular structure and properties.
C.I. Acid Green 81: Known for its use in the textile industry, with distinct chemical properties compared to this compound.
C.I. Acid Green 25: Used in various industrial applications, with unique characteristics that differentiate it from this compound. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct color properties and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
6416-29-1 |
|---|---|
Molecular Formula |
C33H34N5NaO10S2 |
Molecular Weight |
747.8 g/mol |
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-(2,4-dinitroanilino)benzene-1,3-disulfonate |
InChI |
InChI=1S/C33H35N5O10S2.Na/c1-5-35(6-2)24-13-9-22(10-14-24)33(23-11-15-25(16-12-23)36(7-3)8-4)27-20-29(32(50(46,47)48)21-31(27)49(43,44)45)34-28-18-17-26(37(39)40)19-30(28)38(41)42;/h9-21,34H,5-8H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
InChI Key |
OEMZQOVLGMSSNG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


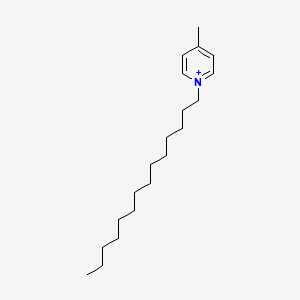


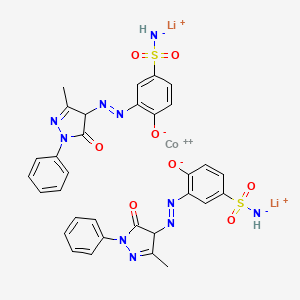
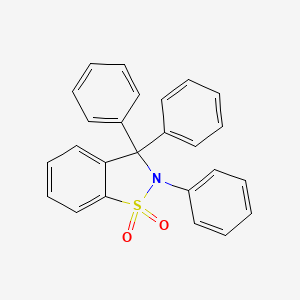

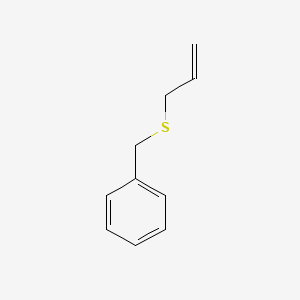

![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)

